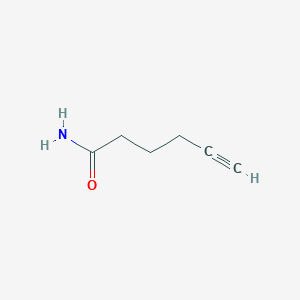

5-Hexynamide

描述

Structural and Functional Group Overview of the Chemical Compound

5-Hexynamide is a six-carbon chain molecule characterized by two key functional groups: a primary amide at one end (C1) and a terminal alkyne at the other (C5-C6). The IUPAC name for this compound is this compound.

The primary amide group consists of a carbonyl group bonded to a nitrogen atom, which in this case is attached to two hydrogen atoms (-CONH₂). Amide bonds are notably stable and are the fundamental linkages in peptides and proteins. cas.org The nitrogen lone pair can be delocalized into the carbonyl group, which reduces the basicity of the nitrogen and increases the acidity of the N-H bonds compared to an amine. researchgate.net This resonance stabilization also imparts planarity to the amide group.

The terminal alkyne group consists of a carbon-carbon triple bond at the end of the carbon chain. The hydrogen atom attached to the sp-hybridized carbon is weakly acidic (with a pKa of about 25), allowing for its removal by a strong base to form a potent nucleophile known as an alkynide ion. nih.govacs.org This feature is crucial for forming new carbon-carbon bonds.

Due to a lack of readily available experimental data for this compound, the properties of its saturated analog, Hexanamide, are provided below for context.

Interactive Table: Physicochemical Properties of Hexanamide (Saturated Analog)

| Property | Value | Source |

| CAS Number | 628-02-4 | cas.orgnist.gov |

| Molecular Formula | C₆H₁₃NO | cas.orgnist.gov |

| Molecular Weight | 115.17 g/mol | nist.govnih.gov |

| Melting Point | 101 °C | cas.org |

| Boiling Point | 255 °C at 760 Torr | cas.org |

| Solubility | Slightly soluble in water. | noaa.gov |

Significance of this compound in Organic Synthesis and Chemical Biology Research

The true significance of this compound lies in its bifunctional nature, which allows it to serve as a versatile building block in both organic synthesis and chemical biology. Alkynyl amides are recognized as crucial components in the synthesis of bioactive compounds and valuable heterocyclic structures. nih.gov

The terminal alkyne is arguably its most synthetically valuable feature in modern research. It is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry." nih.govsigmaaldrich.com This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by linking the alkyne to an azide-functionalized molecule. researchgate.netmdpi.com This modular approach is widely used for:

Bioconjugation: Attaching probes, tags, or other molecules to biomolecules like proteins or nucleic acids. nih.gov

Drug Discovery: Rapidly generating libraries of complex molecules for screening potential therapeutic agents. sigmaaldrich.comdrughunter.com The resulting triazole can act as a metabolically stable bioisostere for an amide bond. cambridgemedchemconsulting.com

Materials Science: Linking molecular units to create polymers and functional materials. mdpi.com

The amide group offers additional synthetic handles. It can be hydrolyzed back to a carboxylic acid under acidic or basic conditions, or it can be a site for further substitution. Its ability to form hydrogen bonds is also a key feature in molecular recognition and the assembly of supramolecular structures. drughunter.com

The combination of these two functional groups in one molecule makes this compound a valuable synthon. For instance, its corresponding carboxylic acid, hex-5-ynoic acid, is considered a multipurpose synthon, highlighting the utility of this carbon skeleton. researchgate.net this compound could be used to introduce a "clickable" alkyne handle onto a molecule via an amide coupling reaction, or conversely, the alkyne could be transformed first, leaving the amide available for subsequent reactions.

Interactive Table: Key Synthetic Reactions of this compound's Functional Groups

| Functional Group | Reaction Type | Description | Significance |

| Terminal Alkyne | Deprotonation | Reacts with a strong base (e.g., NaNH₂) to form a terminal alkynide. | Creates a strong carbon nucleophile for C-C bond formation. nih.gov |

| Terminal Alkyne | Azide-Alkyne Cycloaddition | Reacts with an azide (B81097) in the presence of a copper(I) catalyst. | Forms a stable triazole ring; the cornerstone of click chemistry. researchgate.netmdpi.com |

| Primary Amide | Hydrolysis | Converts to a carboxylic acid and ammonia (B1221849)/ammonium (B1175870) upon heating with acid or base. | Allows for transformation of the amide into another key functional group. |

| Primary Amide | Dehydration | Reacts with a dehydrating agent (e.g., POCl₃, SOCl₂) to form a nitrile. | Provides a route to another versatile functional group. |

Historical Context of Related Hexynamides and Amides in Academic Literature

The amide bond is one of the most fundamental functional groups in chemistry and biology, and methods for its formation have a long and rich history. Early methods for synthesizing amides, such as the Schotten-Baumann reaction involving the acylation of an amine with an acyl chloride, were developed in the late 19th century. nih.gov These methods, while effective, often require harsh conditions or the preparation of highly reactive starting materials. nih.gov

The direct reaction between a carboxylic acid and an amine is generally inefficient at low temperatures due to the formation of a stable ammonium carboxylate salt. nih.gov The evolution of organic synthesis has thus been marked by the development of sophisticated "coupling reagents" designed to facilitate amide bond formation under milder conditions. cas.org The field of peptide synthesis, in particular, has been a major driver of innovation. cas.org The invention of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the mid-20th century revolutionized the ability to create peptide (amide) bonds with high efficiency and minimal side reactions. researchgate.net This led to a vast family of modern coupling agents based on carbodiimide (B86325), aminium/uronium, and phosphonium (B103445) salts that activate the carboxylic acid for attack by the amine. nih.gov

The development of molecules like this compound reflects a broader trend in organic synthesis: the creation of multifunctional building blocks. While the synthesis of simple amides is a mature field, the challenge in contemporary chemistry is often the efficient construction of complex molecules that possess multiple, orthogonally reactive functional groups. Alkynyl amides have emerged as important targets and intermediates in this context, finding application as inhibitors of enzymes like the Tie-2 kinase in cancer therapy research. nih.govacs.org The ability to synthesize a molecule containing both a stable, versatile amide and a "clickable," reactive alkyne provides chemists with a powerful tool for modular synthesis, an approach central to modern drug discovery and chemical biology. nih.gov

Structure

3D Structure

属性

IUPAC Name |

hex-5-ynamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-3-4-5-6(7)8/h1H,3-5H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXWSHCGSIJSID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Hexynamide and Its Derivatives

Strategic Approaches to 5-Hexynamide Synthesis

The synthesis of this compound fundamentally involves the creation of an amide bond between a 5-hexynoic acid precursor and an amine, alongside methods to construct the core alkynyl carbon chain.

Amide Formation Strategies for this compound Synthesis

The direct coupling of 5-hexynoic acid with an amine is the most common route to this compound and its N-substituted derivatives. This transformation requires the activation of the carboxylic acid, which can be achieved through several reliable methods.

Coupling Reagent-Mediated Amidation: Carbodiimides and other coupling agents are frequently employed to facilitate amide bond formation under mild conditions. nih.gov Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1,1'-Carbonyldiimidazole (CDI) are effective. nih.govucl.ac.uk For instance, N-(2-Aminoethyl)-5-hexynamide has been synthesized by first activating 5-hexynoic acid with CDI in chloroform, followed by reaction with tert-butyl N-(2-aminoethyl)carbamate. acs.org Similarly, the coupling of 5-hexynoic acid to complex amine structures, like aminopropyl-functionalized double-decker silsesquioxanes, has been achieved using EDC. acs.org

Another powerful class of coupling agents are phosphonium (B103445) and uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). ucl.ac.uk The synthesis of a this compound derivative of the VHL E3 ligase ligand, a key component in Proteolysis Targeting Chimeras (PROTACs), was accomplished using HATU as the coupling agent with DIPEA as the base in DMF. diva-portal.org

Acyl Chloride Method: A more traditional and highly reactive approach involves the conversion of 5-hexynoic acid to its corresponding acyl chloride, 5-hexynoyl chloride. This is typically done using reagents like thionyl chloride or oxalyl chloride. ucl.ac.ukdiva-portal.org The resulting 5-hexynoyl chloride readily reacts with a wide range of primary and secondary amines to form the desired amide. For example, bis-5-hexynamide-DL-cystine dimethylester was prepared by reacting 5-hexynoyl chloride with DL-cystine dimethylester in the presence of pyridine. google.com This method is particularly useful for less reactive amines, such as anilines. diva-portal.org

| Method | Activating Reagent | Example Substrates | Key Features | Reference |

|---|---|---|---|---|

| Coupling Agent | CDI | 5-Hexynoic acid + tert-butyl N-(2-aminoethyl)carbamate | Mild conditions, good for sensitive substrates. | acs.org |

| Coupling Agent | EDC | 5-Hexynoic acid + Aminopropyl-DDSQ | Common in bioconjugation, water-soluble byproducts. | acs.org |

| Coupling Agent | HATU/DIPEA | 5-Hexynoic acid + VHL ligand (primary amine) | High efficiency, low racemization for chiral amines. | diva-portal.org |

| Acyl Chloride | (COCl)₂, cat. DMF | 5-Hexynoic acid + CRBN ligand (aniline) | Highly reactive, suitable for unreactive amines. | diva-portal.org |

| Acyl Chloride | SOCl₂ (assumed) | 5-Hexynoyl chloride + DL-cystine dimethylester | Classic method, generates HCl byproduct. | google.com |

Alkynylation Methods in this compound Precursor Synthesis

The synthesis of the key precursor, 5-hexynoic acid, is a critical step. A practical and scalable synthesis starts from cyclohexanone (B45756). researchgate.net The process involves a Favorskii rearrangement of α,α'-dibromocyclohexanone, which is not detailed but is a known route. An alternative described method involves the Baeyer-Villiger oxidation of cyclohexanone to form ε-caprolactone, followed by hydrolysis to 6-hydroxyhexanoic acid. Subsequent bromination and dehydrobromination steps lead to 5-hexynoic acid. A more direct route detailed in the literature involves the bromination-dehydrobromination of the intermediate hex-5-enoic acid, itself derived from cyclohexanone, to yield 5-hexynoic acid. researchgate.net Another synthetic scheme for related compounds involves the reaction of 1-decyne (B165119) with 1,4-dihalo-2-butyne to create a longer alkynyl chain, demonstrating a building-block approach to synthesizing alkynoic acids. googleapis.com

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry emphasizes efficiency, sustainability, and precision. These principles are being applied to the synthesis of amides, including this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry seeks to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and using renewable resources and catalysts. ucl.ac.uknumberanalytics.com

Catalytic Amidation: Direct catalytic amidation, which avoids stoichiometric activators, is a key green strategy. ucl.ac.uk While specific examples for this compound are not prevalent, general methods using transition metal or organocatalysts are applicable. numberanalytics.com For instance, boric acid has been used as a simple, inexpensive, and readily available catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.net This method proceeds by heating a triturated mixture of the reactants and offers high reaction rates and good yields. researchgate.net Another approach utilizes a reusable Brønsted acidic ionic liquid as both the catalyst and solvent for the direct amidation of carboxylic acids and amines. acs.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route to amide bonds. nih.gov Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of free carboxylic acids and amines in green solvents such as cyclopentyl methyl ether. nih.gov This method is efficient, often requires no intensive purification, and operates under mild conditions, making it a potentially valuable technique for producing this compound. nih.gov

| Approach | Catalyst/System | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Amidation | Boric Acid | Solvent-free, direct heating | Low cost, simple, minimal waste. | researchgate.net |

| Catalytic Amidation | Brønsted Acidic Ionic Liquid | Serves as catalyst and solvent | Reusable catalyst, sustainable. | acs.org |

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | Green solvent (e.g., CPME) | High selectivity, mild conditions, biodegradable catalyst. | nih.gov |

Flow Chemistry Methods for this compound Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. numberanalytics.comnih.gov The synthesis of amides is well-suited to flow chemistry. nih.govresearchgate.net

Protocols have been developed using packed-bed reactors containing immobilized reagents. For example, a resin-supported carbodiimide (B86325) reagent can be used to facilitate amide bond formation in a continuous flow system. thieme-connect.com In a typical setup, a solution of the carboxylic acid (like 5-hexynoic acid) and an amine is injected into the flow stream and passed through the packed bed, with the amide product being formed rapidly. thieme-connect.com Another advanced flow method achieved efficient amide synthesis at room temperature in just one minute using 2-bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP) as an activator in the bio-derived solvent γ-valerolactone (GVL). eurekaselect.com These methods could be readily adapted for the on-demand and scalable production of this compound and its derivatives. nih.goveurekaselect.com

Stereoselective Synthesis of this compound Derivatives

The terminal alkyne in this compound is a versatile functional group for constructing complex molecular architectures, including chiral molecules. Stereoselective reactions involving the alkyne moiety allow for precise control over the three-dimensional arrangement of atoms.

Intramolecular cyclization reactions are a powerful tool in this regard. For example, alkyne iminium ion cyclization of derivatives of N-protected homopropargyl amines can lead to the stereoselective formation of trans-2,3-disubstituted pyrrolidine (B122466) derivatives. rsc.org Similarly, Lewis acid-mediated intramolecular alkyne oximium cyclization has been used to stereoselectively synthesize complex fused isoindolone derivatives bearing multiple chiral centers. nih.gov These strategies could be applied to suitably functionalized this compound derivatives to create novel heterocyclic compounds with controlled stereochemistry.

A notable example is the synthesis of stereoregular thermoresponsive polymers. rsc.org Researchers prepared isotactic and syndiotactic polymers by the copper(I)-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC) polymerization of stereoregular dimers of N-ethyl-N-methyl-4-azido-5-hexynamide. rsc.org The synthesis of these monomers demonstrates the creation of specific stereoisomers (RR and RS dimers) from a precursor, t-butyl 4-azido-5-hexynoate, showcasing precise stereochemical control in a molecule structurally related to this compound. rsc.org

Protecting Group Strategies for this compound Functional Groups

In the synthesis of complex molecules derived from this compound, protecting groups are indispensable tools. uchicago.edu The terminal alkyne possesses an acidic proton that must be masked before subjecting the molecule to basic reagents to prevent unwanted deprotonation. ccspublishing.org.cnsioc-journal.cn Similarly, while the primary amide is less reactive than a primary amine, its N-H protons can be deprotonated by strong bases, and the nitrogen can exhibit nucleophilicity under certain conditions, warranting protection.

The selection of a protecting group is governed by several factors, including its ease of introduction, its stability (robustness) under various reaction conditions, and the ease and selectivity of its removal. uchicago.edu For the terminal alkyne of this compound, silyl (B83357) groups such as trimethylsilyl (B98337) (TMS) are commonly employed. sioc-journal.cn For the amide functionality, carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are frequently considered. masterorganicchemistry.com

Orthogonal protection is a sophisticated strategy that employs multiple protecting groups within a single molecule, where each group can be removed under a unique set of conditions without affecting the others. numberanalytics.com This approach provides chemists with precise control over the sequence of synthetic steps, which is crucial for the construction of complex molecular architectures based on the this compound scaffold. numberanalytics.comorganic-chemistry.org

An orthogonal scheme for a this compound derivative allows for the selective modification of either the alkyne or the amide functional group. For example, the amide nitrogen could be protected with an acid-labile group like Boc, while the terminal alkyne is protected with a fluoride-labile silyl group. organic-chemistry.org This setup permits the deprotection and subsequent reaction at the amide position using acidic conditions, leaving the silyl-protected alkyne untouched. Conversely, the alkyne can be deprotected using a fluoride (B91410) source, with the Boc group remaining intact. The combination of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyl (tBu) group is another widely used orthogonal pair in synthesis. iris-biotech.de

Below is a table illustrating potential orthogonal protecting groups for the functional moieties of this compound.

Table 1: Orthogonal Protecting Group Pairs for this compound Derivatives

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |

|---|---|---|---|---|

| Amide | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, TMS, TIPS |

| Amide | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, TMS, TIPS |

| Alkyne | Trimethylsilyl | TMS | Fluoride source (e.g., TBAF) or mild base | Boc, Fmoc, Cbz |

This table presents common protecting groups and their standard deprotection conditions to illustrate the principle of orthogonality. TFA: Trifluoroacetic Acid; TBAF: Tetrabutylammonium Fluoride.

Chemoselective deprotection refers to the removal of a specific protecting group from one functional group in the presence of other, different protecting groups. uchicago.edu This selectivity is achieved by exploiting the unique reactivity of each protecting group towards a specific reagent or condition. ccspublishing.org.cn This strategy is fundamental when a molecule contains multiple protected functional groups that are not necessarily part of a formally orthogonal set.

In transformations involving derivatives of this compound, a researcher might need to deprotect the alkyne without affecting another sensitive functional group elsewhere in the molecule, such as an ester or a different type of ether. For instance, the cleavage of a silyl ether protecting the alkyne can be accomplished with a fluoride reagent, which typically does not affect ester or benzyl (B1604629) ether groups. libretexts.org Conversely, an ester could be saponified using a base, under conditions mild enough to leave a silyl-protected alkyne intact. libretexts.org The use of molecular iodine as a mild catalyst has also been reported for the chemoselective deprotection of acetals and ketals under neutral conditions, preserving acid-sensitive groups. researchgate.net

The following table details examples of chemoselective deprotection relevant to synthetic intermediates derived from this compound.

Table 2: Examples of Chemoselective Deprotection

| Protecting Group to be Removed | Reagent/Condition | Stable Functional Groups (Examples) |

|---|---|---|

| Trimethylsilyl (TMS) on Alkyne | K₂CO₃ in Methanol | Benzyl (Bn) ether, Boc-amide, Ester |

| tert-Butoxycarbonyl (Boc) on Amide | Trifluoroacetic Acid (TFA) | Silyl ethers (TIPS), Benzyl (Bn) ether |

| Benzyl (Bn) Ether | H₂, Pd/C (Hydrogenolysis) | Silyl ethers (TMS, TIPS), Boc-amide, Fmoc-amide |

This table provides illustrative examples of reagents that can selectively remove one protecting group while leaving others unharmed.

Reactivity and Reaction Mechanisms of 5 Hexynamide

Reactivity Profile of the Alkyne Functional Group in 5-Hexynamide

The alkyne functional group in this compound is a terminal alkyne, characterized by a carbon-carbon triple bond and an acidic terminal hydrogen. Alkynes, like alkenes, undergo addition reactions due to the presence of loosely bound π electrons. edubull.comchemistrysteps.commasterorganicchemistry.com However, the carbon-carbon triple bond is generally less reactive towards electrophilic addition compared to a carbon-carbon double bond, partly due to the compact nature of the π electron cloud and the relative instability of the vinyl carbocation intermediate formed during such reactions. edubull.comchemistrysteps.com Terminal alkynes are also weakly acidic, with a pKa of approximately 25, significantly more acidic than alkenes or alkanes. masterorganicchemistry.comlibretexts.org This acidic hydrogen can be removed by a strong base, forming a nucleophilic acetylide anion. edubull.comlibretexts.orgquora.com

Electrophilic Additions to the Alkyne Moiety of this compound

Electrophilic addition reactions to the alkyne in this compound involve the attack of an electrophile on the electron-rich triple bond. Similar to alkenes, these reactions typically follow Markovnikov's rule for unsymmetrical alkynes, where the electrophile (such as a proton) adds to the carbon with the greater number of hydrogens, leading to the formation of a more stable carbocation intermediate. chemistrysteps.comlibretexts.orgchemguide.co.uk The mechanism generally involves the formation of a vinyl carbocation, followed by the attack of a nucleophile. chemistrysteps.comlibretexts.org Examples of electrophilic additions to alkynes include the addition of hydrogen halides (HX) and halogens (X₂). libretexts.org With excess electrophile, a second addition can occur across the resulting alkene. masterorganicchemistry.comlibretexts.org While general principles of alkyne electrophilic addition apply, specific studies detailing these reactions for this compound were not extensively found in the search results.

Nucleophilic Additions to the Alkyne Moiety of this compound

While electrophilic addition is characteristic of alkynes, nucleophilic addition can also occur, particularly when the alkyne is activated by electron-withdrawing groups or catalyzed by certain metals. edubull.comquora.com Terminal alkynes can undergo nucleophilic reactions after being deprotonated by a strong base to form a nucleophilic acetylide anion. libretexts.orgquora.com This acetylide anion can then attack electrophiles, such as carbonyl groups or alkyl halides (in SN2 reactions). libretexts.orgquora.com Direct nucleophilic addition to unactivated alkynes is generally not favored due to the repulsion between the nucleophile and the alkyne's electron cloud. quora.com However, in the presence of heavy metals, the electron density around the triple bond can be decreased, facilitating nucleophilic attack. quora.com Specific examples of nucleophilic additions directly involving the alkyne of this compound were not detailed in the search results, although the formation of acetylide anions from terminal alkynes and their subsequent reactions are well-established.

Cycloaddition Reactions Involving the Alkyne Functional Group of this compound

The alkyne functional group in this compound can participate in cycloaddition reactions, which are concerted reactions where two or more π-electron systems combine to form a cyclic molecule. A prominent example relevant to alkynes is the Huisgen cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." uu.nlosaka-u.ac.jp This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole. uu.nlosaka-u.ac.jp While the search results mention hexynamide derivatives in the context of click chemistry uu.nlosaka-u.ac.jpresearchgate.net, specific details or data tables on the cycloaddition reactions of this compound itself were not provided. The presence of the amide group could potentially influence the reactivity or choice of conditions for such cycloadditions compared to a simple terminal alkyne.

Reactivity Profile of the Amide Functional Group in this compound

The amide functional group in this compound consists of a carbonyl group bonded to a nitrogen atom. Amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives (such as acyl halides, anhydrides, and esters) due to the resonance stabilization of the amide bond and the poor leaving group ability of the amide nitrogen. libretexts.orglibretexts.org However, amides can undergo reactions under appropriate conditions, typically involving activation of the carbonyl group or the use of strong nucleophiles. libretexts.org

Nucleophilic Acyl Substitution Reactions of this compound

Nucleophilic acyl substitution reactions of amides involve the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the nitrogen-containing group. libretexts.orgbyjus.commasterorganicchemistry.com This process results in the replacement of the amide nitrogen with the nucleophile. Amides are the least reactive among common carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org The reaction can be promoted under acidic or basic conditions, which help to activate the carbonyl group or enhance the nucleophilicity of the attacking species, respectively. byjus.com Acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. byjus.comtestbook.com Basic conditions involve the attack of a negatively charged nucleophile on the carbonyl carbon. byjus.commasterorganicchemistry.com Despite their lower reactivity, amides can be converted to other carboxylic acid derivatives or undergo reactions like reduction. libretexts.orgmasterorganicchemistry.com For example, amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com This reaction proceeds through a mechanism involving hydride addition to the carbonyl, followed by elimination and a second hydride addition. masterorganicchemistry.com The search results indicate that amide groups within molecules like hexynamides can participate in coupling reactions diva-portal.org and can be formed through acylation reactions google.com.

Hydrolysis Mechanisms of this compound

Hydrolysis is a key nucleophilic acyl substitution reaction where water acts as the nucleophile, leading to the cleavage of the amide bond and the formation of a carboxylic acid and an amine (or ammonia (B1221849) for primary amides). libretexts.orgchemrevise.org Amide hydrolysis can be catalyzed by both acids and bases. libretexts.orgchemrevise.org

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. byjus.comtestbook.com A water molecule then attacks the protonated carbonyl, forming a tetrahedral intermediate. byjus.comtestbook.com Subsequent proton transfers and the elimination of the amine group (which is protonated under acidic conditions, making it a better leaving group) lead to the formation of the carboxylic acid and the ammonium (B1175870) ion. libretexts.orgchemrevise.org

Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon directly to form a tetrahedral alkoxide intermediate. libretexts.orgbyjus.commasterorganicchemistry.com The negatively charged oxygen then reforms the carbonyl double bond, expelling the amide nitrogen as a leaving group (an amide anion). libretexts.org This amide anion is a strong base and is typically protonated by water or the carboxylic acid product, leading to the formation of the carboxylate salt and the amine. libretexts.org The formation of the stable carboxylate salt under basic conditions effectively drives the equilibrium towards product formation. libretexts.org The search results mention the acid hydrolysis of a methylhexynamide acetate (B1210297) derivative to a carboxylic acid and pseudoephedrine. google.com

Reduction Reactions of the Amide in this compound

The amide functional group in this compound can undergo reduction. A common and powerful method for reducing amides to amines is using lithium aluminum hydride (LiAlH4). savemyexams.comlibretexts.orgmasterorganicchemistry.com This reaction typically converts the carbonyl group of the amide into a methylene (B1212753) group, resulting in the corresponding amine. savemyexams.commasterorganicchemistry.com The reduction of a non-substituted amide yields a primary amine, while substituted amides (secondary or tertiary) produce secondary or tertiary amines, respectively. savemyexams.commasterorganicchemistry.com The mechanism generally involves nucleophilic attack by hydride on the amide carbonyl, followed by elimination of the oxygen and subsequent reduction of the resulting iminium ion. libretexts.orgmasterorganicchemistry.comunacademy.com

Mechanistic Investigations of this compound Transformations

Mechanistic investigations aim to understand the step-by-step process by which a reaction occurs, including the intermediates formed and the transition states involved. uobasrah.edu.iqlibretexts.orguomustansiriyah.edu.iq Studies involving alkynamides, including those with a hexynamide backbone, have provided insights into their reaction pathways. For instance, in palladium(II)-catalyzed reactions of alkynamides with alkenes, a proposed mechanism involves the activation of the alkynamide by the palladium catalyst, leading to the formation of a cyclic oxypalladation intermediate. nih.govacs.orgstanford.edu This intermediate is crucial for the subsequent formation of α,β-unsaturated ketones. nih.govacs.org

Kinetic Studies of this compound Reactions

Kinetic studies are essential for determining the rate of a reaction and how it is affected by various factors, such as reactant concentrations and temperature. weebly.comblogspot.comlibretexts.org By analyzing reaction rates, valuable information about the reaction mechanism can be obtained, including the identification of the rate-determining step. blogspot.comsavemyexams.comlibretexts.orgsavemyexams.comlibretexts.org While specific kinetic studies solely focused on this compound were not extensively detailed in the search results, general principles of chemical kinetics apply to its transformations. Reaction kinetics are determined experimentally by monitoring the change in concentration of reactants or products over time. weebly.comblogspot.comupi.edu The rate equation, derived from kinetic data, expresses the relationship between the reaction rate and the concentrations of the species involved in the rate-determining step. savemyexams.comlibretexts.orgsavemyexams.comlibretexts.org

Catalytic Transformations Involving this compound

Catalysis plays a significant role in promoting the reactivity and selectivity of organic transformations. Both transition metal complexes and organocatalysts can be employed to facilitate reactions involving this compound.

Transition Metal-Catalyzed Reactions of this compound

Transition metals are widely used as catalysts in organic synthesis due to their ability to undergo multiple oxidation states and coordinate with various functional groups, including alkynes and amides. physicsandmathstutor.comslideshare.netsigmaaldrich.com Palladium catalysis, for instance, is well-established for carbon-carbon bond formation reactions. thermofishersci.inlibretexts.orgsigmaaldrich.com Studies have shown that palladium(II) catalysts can mediate the intermolecular reaction of alkynamides, including those with a hexynamide structure, with alkenes to form α,β-unsaturated ketones. nih.govacs.orgstanford.edu Copper catalysis is another important area in organic synthesis, known for activating terminal alkynes and participating in various coupling and cycloaddition reactions. researchgate.netmdpi.comrsc.orgrsc.orgnih.gov Gold catalysis has also emerged as a powerful tool for activating unsaturated carbon-carbon bonds and promoting various transformations, including cyclizations and rearrangements. uc.eduwikipedia.orgmdpi.comchemrxiv.orgsigmaaldrich.com The specific interactions between this compound and these metal catalysts, as well as the resulting catalytic cycles, are subjects of ongoing research.

Organocatalytic Approaches with this compound

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative to metal catalysis, often providing environmentally friendly and cost-effective synthetic routes. While extensive specific examples of organocatalytic reactions solely involving this compound were not prominently featured in the search results, organocatalysis is a broad field with applications in various transformations of compounds containing similar functional groups. Organocatalysts can activate substrates through various mechanisms, such as hydrogen bonding, covalent interactions, or Brønsted or Lewis acid/base catalysis. The potential for organocatalytic transformations of this compound lies in the activation of either the alkyne or the amide moiety to promote specific reactions.

Academic and Research Applications of 5 Hexynamide

Click Chemistry Applications of 5-Hexynamide

Click chemistry, defined by its efficiency, reliability, and bioorthogonality, provides powerful tools for joining molecular components. The alkyne functionality of this compound makes it a suitable partner in several click reactions, enabling its conjugation to azide-containing molecules. scilit.comdatacommons.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The CuAAC reaction is a widely used click chemistry method for the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides, catalyzed by copper(I) species. scilit.comdatacommons.org this compound and its derivatives have been employed in CuAAC for the synthesis of various molecules and polymeric materials. For instance, 4-azido-5-hexynamide (AHA) derivatives, which contain both an azide (B81097) and a terminal alkyne, have been designed as monomers for CuAAC polymerization, leading to the formation of polymers with a dense 1,2,3-triazole backbone. mdpi.comacs.orgrsc.orgrsc.org Studies have explored the synthesis and properties of such polymers with different amide side chains, investigating their solubility and thermoresponsive behavior. mdpi.comacs.orgrsc.orgrsc.orgenaminestore.com N-(2-chloroethyl)-5-hexynamide has also been utilized in CuAAC reactions for the synthesis of block copolymers. rsc.org Furthermore, hex-5-ynamides have served as alkyne components in CuAAC-based synthesis of proteolysis targeting chimeras (PROTACs). enaminestore.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes for reaction with azides, making it suitable for applications in biological systems where copper can be toxic. scilit.combeilstein-journals.orgosaka-u.ac.jpmdpi.com While this compound itself is a terminal alkyne and typically reacts in CuAAC, derivatives containing the hexynamide structure linked to strained alkynes can be relevant for SPAAC. For example, hexynamide-fluorescein (HYA-FL), an alkyne-containing fluorophore conjugate, has been investigated for use in SPAAC for bioorthogonal imaging applications. beilstein-journals.orgosaka-u.ac.jp This highlights how the hexynamide structure can be incorporated into molecules designed for copper-free click chemistry.

Bioorthogonal Ligation Strategies Employing this compound

Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. mdpi.comnih.govenamine.netcam.ac.uk Click chemistry reactions, including CuAAC and SPAAC, are central to many bioorthogonal ligation strategies. scilit.comcam.ac.uk The alkyne handle of this compound or its derivatives allows for their incorporation into biomolecules or probes, which can then be selectively ligated to azide-tagged targets in a biological environment. nih.govenamine.net This enables applications such as labeling, imaging, and tracking of biomolecules. While direct examples of this compound itself being used in bioorthogonal ligation were not extensively detailed, its alkyne functionality makes it a valuable precursor for synthesizing bioorthogonal probes and chemical reporters. enamine.net

This compound as a Building Block in Complex Molecule Synthesis

Beyond click chemistry, this compound serves as a versatile building block for constructing more complex molecular architectures, leveraging both its alkyne and amide functionalities.

Integration of this compound into Scaffold Construction

In the context of chemical synthesis, "scaffold construction" refers to the assembly of core molecular frameworks. This compound contributes to the construction of complex molecules by being incorporated into polymer backbones and serving as a component in the synthesis of larger functional molecules. As discussed in the click chemistry section, derivatives of this compound have been polymerized via CuAAC to form polymers with defined structures. mdpi.comacs.orgrsc.orgrsc.orgenaminestore.com The amide group provides a point for further functionalization or integration into various molecular designs. For instance, N-(2-aminoethyl)-5-hexynamide has been synthesized and used as a ligand precursor in the fabrication of photoluminescent quantum dot nanocomposites. Its incorporation into PROTAC molecules also exemplifies its role in building complex, multi-component structures designed for specific biological interactions. enaminestore.com

Role of this compound in Peptide Ligation Research

Peptide ligation is a powerful technique for synthesizing peptides and proteins by joining smaller peptide fragments. While native chemical ligation typically involves specific amino acid residues like cysteine, the incorporation of unnatural amino acids or chemical handles allows for broader ligation strategies. Alkyne-containing amino acids or modifications can be incorporated into peptides and subsequently reacted with complementary handles (e.g., azides) using click chemistry, including bioorthogonal variants. nih.gov Although specific research directly detailing the use of this compound itself being ligated into a peptide chain was not found, its alkyne functionality makes it a potential candidate for developing novel peptide ligation strategies or for modifying peptides post-synthetically through conjugation to an alkyne handle. The amide group could also be utilized for coupling to amino or carboxyl termini of peptides or modified amino acids. Research in peptide ligation continues to explore chemoselective methods for assembling complex peptide and protein structures.

Derivatization Reactions for this compound Functionalization

Derivatization is a fundamental technique in chemistry used to modify the chemical structure of a compound to enhance its properties for analysis, reactivity, or incorporation into larger structures. For this compound, the presence of both the terminal alkyne and the amide group provides multiple avenues for derivatization.

The terminal alkyne is a highly valuable functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). kilobaser.comorganic-chemistry.orgnih.govucsd.edu This reaction allows for the efficient and selective conjugation of the alkyne with azide-functionalized molecules under mild conditions. organic-chemistry.orgnih.gov This has significant implications for functionalizing this compound or its derivatives with various tags, biomolecules, or other chemical entities. For instance, a hexynamide derivative, hexynamide-fluoresceine (HYA-FL), has been explored in bioorthogonal studies, although its cycloaddition with a specific spin trap was not confirmed in cell-free solution in one study. researchgate.netresearchgate.net The amide group in this compound can also undergo various reactions, such as alkylation or acylation, further expanding the possibilities for structural modification and functionalization.

Derivatization can improve properties like volatility, stability, and detector response for analytical techniques such as gas chromatography (GC) or liquid chromatography (HPLC). journalajacr.comsigmaaldrich.comjfda-online.comresearchgate.net While this compound itself might be analyzed directly, creating derivatives could be beneficial for specific analytical methods or for incorporating chromophores or fluorophores for enhanced detection. journalajacr.com

Applications in Materials Science (Academic Focus)

The ability to functionalize this compound makes it relevant in academic materials science research, particularly in the design and synthesis of novel polymeric and supramolecular structures. aurorascientific.comlancaster.ac.ukcase.edu

Polymer Synthesis via this compound

Another approach involves incorporating alkyne-functionalized molecules, such as N-(2-aminoethyl)-5-hexynamide, into polymer matrices. This derivative has been synthesized and used to functionalize quantum dots (QDs) for incorporation into thiol-yne polymer nanocomposites. nih.govgoogle.com This research focuses on fabricating luminescent nanocomposite materials with potential applications in areas like electronic device displays. nih.gov

The use of click chemistry in polymer synthesis allows for precise control over polymer architecture and the incorporation of specific functionalities. organic-chemistry.org This is a key area of academic research aimed at developing new materials with tailored properties.

Supramolecular Chemistry of this compound Derivatives

Supramolecular chemistry focuses on systems involving non-covalent interactions to create organized structures from molecular components. researchgate.netasu.eduresearchgate.net While direct examples of this compound itself forming supramolecular structures are less prominent in the provided search results, its derivatives, particularly those modified through click chemistry or other functionalization routes, can be designed as building blocks for supramolecular assemblies. The alkyne or modified amide groups can participate in non-covalent interactions or serve as attachment points for moieties that drive self-assembly.

Research in supramolecular chemistry explores the use of molecular building blocks to create complex architectures with specific functions, such as molecular receptors, responsive materials, and coordination networks. researchgate.netasu.eduresearchgate.netmeijerlab.nl The ability to precisely functionalize molecules like this compound allows researchers to engineer molecules with the necessary recognition elements or interaction sites required for programmed self-assembly. meijerlab.nl Although not explicitly detailed for this compound derivatives in the results, the principles of supramolecular chemistry, such as recognition-driven assembly and nanoconfinement, could potentially be applied to create novel structures using functionalized this compound building blocks. rsc.org

This compound as a Chemical Probe in Research

Chemical probes are small molecules used to selectively modulate the activity of a specific biological target to study its function in a biological system. unc.educaymanchem.comnih.gov While this compound itself is a relatively simple molecule, its alkyne functionality makes it a valuable starting material for synthesizing chemical probes.

The terminal alkyne group can be used in bioorthogonal reactions, such as click chemistry, to label or tag biomolecules or cellular structures in living systems without interfering with native biological processes. ucsd.eduresearchgate.netuochb.czuu.nlnih.gov This allows researchers to track the localization, interactions, or activity of specific targets. For instance, alkyne-tagged molecules can be introduced into cells or organisms and then reacted with azide-functionalized detection molecules (e.g., fluorescent dyes) via click chemistry for visualization or isolation. kilobaser.comuu.nl

While the search results mention hexynamide-fluoresceine (HYA-FL) as a fluorophore-conjugated alkyne investigated in bioorthogonal studies, its effectiveness as a probe in a specific context was not fully confirmed. researchgate.netresearchgate.net However, the general strategy of using alkyne-functionalized molecules derived from compounds like this compound as bioorthogonal handles for probing biological systems is a significant area of chemical biology research. ucsd.edunih.gov The development of new bioorthogonal reactions and reagents, including those incorporating alkyne moieties, continues to expand the toolbox for studying biological processes with minimal perturbation. uochb.cznih.gov

Spectroscopic and Crystallographic Characterization Methodologies for 5 Hexynamide

Infrared (IR) and Raman Spectroscopy for 5-Hexynamide Vibrational Analysis

Vibrational Mode Assignment and Analysis in this compound

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and understanding the molecular structure of a compound like this compound based on its characteristic molecular vibrations. These techniques measure the interaction of molecules with electromagnetic radiation, leading to transitions between vibrational energy levels.

IR spectroscopy measures the absorption of infrared light by a molecule, which occurs when a molecular vibration causes a change in the molecule's dipole moment. Raman spectroscopy, conversely, is based on the inelastic scattering of light (Raman scattering), which arises from vibrations that cause a change in the molecule's polarizability. The two techniques are often complementary, as different molecular vibrations may be active in one but not the other due to their differing selection rules.

For this compound, characteristic vibrational modes would be expected for its key functional groups: the terminal alkyne (C≡CH), the amide group (-CONH₂), and the aliphatic chain (-(CH₂)₃-).

Alkyne C≡C stretching: A strong band is typically observed in the region of 2100-2260 cm⁻¹. This mode is usually strong in Raman spectra due to the significant change in polarizability during the vibration of the triple bond, while its intensity in IR can vary depending on the molecule's symmetry.

Terminal alkyne C-H stretching: A sharp band is expected around 3300 cm⁻¹. This mode is generally active in both IR and Raman.

Amide N-H stretching: Primary amides typically show two bands in the region of 3100-3500 cm⁻¹ corresponding to symmetric and asymmetric N-H stretching vibrations. These are usually strong in IR spectra.

Amide C=O stretching (Amide I band): A very strong absorption is characteristic of the carbonyl group in amides, typically appearing between 1630-1690 cm⁻¹. This is a prominent band in IR spectra.

Amide N-H bending (Amide II band): This band, arising from the bending vibration of the N-H group coupled with the C-N stretching, is usually observed in the region of 1530-1570 cm⁻¹ in IR spectra of primary amides.

Aliphatic C-H stretching: Bands in the region of 2850-2970 cm⁻¹ correspond to the stretching vibrations of C-H bonds in the methylene (B1212753) groups of the aliphatic chain.

Aliphatic C-C stretching and C-H bending: Various skeletal vibrations and bending modes within the aliphatic chain contribute to the complex fingerprint region (typically below 1500 cm⁻¹), which is unique to each molecule and aids in identification.

Assignment of these vibrational modes involves analyzing the frequencies, intensities, and shapes of the bands in the IR and Raman spectra and comparing them to known characteristic frequencies of functional groups.

Mass Spectrometry Techniques for this compound Characterization

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, MS techniques would be used to confirm its molecular formula and investigate its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions, often to several decimal places. This high accuracy allows for the determination of the elemental composition of a molecule or fragment ion by comparing the experimentally determined exact mass with theoretically calculated masses for various elemental combinations.

For this compound (with a molecular formula of C₆H₉NO), HRMS would be used to measure the exact mass of its molecular ion or a characteristic adduct ion (e.g., [M+H]⁺, [M+Na]⁺). By comparing this measured exact mass to the theoretical exact mass calculated from the atomic masses of its constituent elements (carbon, hydrogen, nitrogen, oxygen), the molecular formula of this compound can be unequivocally confirmed. HRMS can distinguish between compounds with the same nominal mass but different elemental compositions (isobars), which is not possible with low-resolution MS.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically to fragment a selected precursor ion and analyze the resulting product ions. This technique provides valuable structural information by revealing how a molecule breaks apart under controlled conditions.

In an MS/MS experiment for this compound, a precursor ion (e.g., the molecular ion or a protonated molecule) would be isolated and subjected to collision-induced dissociation (CID) or another fragmentation method. The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern (MS/MS spectrum).

The fragmentation pattern of this compound would be expected to show characteristic ions resulting from the cleavage of specific bonds within the molecule. For instance, fragmentation might occur at the amide bond, the alkyne moiety, or along the aliphatic chain. Analyzing the m/z values of the fragment ions and their relative abundances can help deduce the connectivity of atoms and confirm the presence and position of the alkyne and amide functional groups. Common fragmentation pathways for amides might include cleavage α to the carbonyl group or McLafferty rearrangement for certain structures. The presence of fragment ions corresponding to the loss of neutral fragments like NH₃, CO, or parts of the hydrocarbon chain would provide further structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). This technique is particularly useful for studying molecules containing chromophores – functional groups that absorb UV-Vis light due to the presence of π electrons or non-bonding (n) electrons that can undergo electronic transitions (e.g., π→π* and n→π* transitions).

For this compound, the primary chromophores are the alkyne group and the amide group.

Alkyne group: Isolated alkyne groups typically absorb in the vacuum UV region (below 200 nm), which is often outside the range of standard UV-Vis spectrophotometers. However, if the alkyne is conjugated with other π systems, the absorption shifts to longer wavelengths (bathochromic shift) and becomes observable in the standard UV-Vis range.

Amide group: The amide group contains a π system (C=O) and non-bonding electrons on nitrogen and oxygen. It can exhibit n→π* transitions, which are typically weak and occur in the region of 200-220 nm, and π→π* transitions, which are stronger and occur at shorter wavelengths.

The UV-Vis spectrum of this compound would show absorption bands corresponding to the electronic transitions within these functional groups. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) at this wavelength are characteristic properties that can help confirm the presence of these chromophores and provide information about their electronic environment. The intensity of the absorption is related to the concentration of the compound in solution according to the Beer-Lambert Law. While the isolated alkyne might not show significant absorption in the standard UV-Vis range, the amide group's n→π* transition is likely to be observable. The specific λmax and ε values would depend on the solvent and the exact electronic structure of this compound.

Crystallographic Analysis Methodologies for this compound Derivatives

Crystallographic analysis provides detailed information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While obtaining suitable single crystals of the parent this compound might be challenging, crystallographic analysis is often performed on crystalline derivatives.

Single-Crystal X-ray Diffraction for this compound Structure Determination

Single-crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the three-dimensional molecular structure of crystalline compounds at atomic resolution. The method involves exposing a single crystal of the compound to a beam of X-rays and measuring the diffraction pattern produced. The crystal lattice acts as a diffraction grating, causing the X-rays to diffract in specific directions according to Bragg's Law.

By analyzing the angles and intensities of the diffracted X-rays, a crystallographer can computationally reconstruct the electron density distribution within the crystal, which reveals the positions of the atoms. This allows for the precise determination of bond lengths, bond angles, torsion angles, and the conformation of the molecule in the solid state. SC-XRD also provides information about the crystal packing, including unit cell parameters (the dimensions and angles of the smallest repeating unit of the crystal lattice), space group symmetry, and intermolecular interactions such as hydrogen bonds and van der Waals forces.

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Characterization

Powder X-ray Diffraction (PXRD), also frequently referred to as X-ray powder diffraction (XRPD), is a widely utilized and highly discriminating technique for the solid-state analysis of crystalline materials. americanpharmaceuticalreview.comwikipedia.org It is particularly valuable for the characterization of pure crystalline active pharmaceutical ingredients (APIs) and other organic solids. americanpharmaceuticalreview.com

The principle of PXRD relies on the diffraction of X-rays by the periodic arrangement of atoms within a crystal lattice. americanpharmaceuticalreview.comlibretexts.org When an X-ray beam interacts with a powdered crystalline sample, diffraction occurs at specific angles (2θ) according to Bragg's Law (nλ = 2d sinθ), where n is an integer, λ is the wavelength of the X-rays, and d is the spacing between crystallographic planes. The resulting diffraction pattern, which plots intensity against the diffraction angle (2θ), is a unique fingerprint of the crystalline material. libretexts.orgmu.edu.tr

PXRD is a powerful tool for identifying different crystalline forms (polymorphs) of a compound. wikipedia.orghelsinki.fi Polymorphism refers to the ability of a substance to exist in more than one crystalline structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, density, and spectroscopic characteristics. PXRD patterns are highly sensitive to these structural differences, allowing for the identification and differentiation of various polymorphic forms. wikipedia.orghelsinki.fi

Beyond polymorphism, PXRD can also provide information about the crystallinity of a sample, distinguishing between crystalline and amorphous phases. wikipedia.org The presence of sharp, well-defined peaks in a PXRD pattern indicates a crystalline material, while an amorphous solid typically produces a broad, diffuse halo. wikipedia.org Quantitative analysis of PXRD data can sometimes be used to estimate the relative amounts of different crystalline phases or the degree of crystallinity in a mixture. wikipedia.orgncl.ac.uk

Furthermore, PXRD patterns can be used to determine and refine the lattice parameters of a crystal structure. libretexts.org In some cases, particularly with the aid of computational methods like Rietveld refinement, it is possible to solve or refine crystal structures directly from powder diffraction data, although this is generally more challenging than using single-crystal X-ray diffraction. libretexts.orgoup.com

For a compound like this compound, if it exists in crystalline form, PXRD would be essential for:

Identifying its specific crystalline phase(s).

Detecting the presence of different polymorphs if they exist.

Assessing the crystallinity and identifying any amorphous content.

Monitoring solid-state transformations, such as phase transitions between polymorphs, which can occur due to changes in temperature or humidity. rsc.org

While specific PXRD data for this compound were not found, the application of this technique would involve collecting diffraction patterns of samples prepared under different crystallization conditions or subjected to various environmental stresses to explore potential polymorphism and evaluate solid-state stability.

Other Solid-State Analysis Techniques for this compound

In addition to PXRD, a range of other solid-state analysis techniques would typically be employed to complement the structural information obtained from diffraction methods and provide a more comprehensive understanding of the solid form of this compound. These techniques probe various physical and chemical properties of the solid material. americanpharmaceuticalreview.comncl.ac.ukimprovedpharma.commdpi.com

Commonly used techniques in solid-state characterization include:

Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are invaluable for studying the thermal behavior of solids. americanpharmaceuticalreview.comlibretexts.orgimprovedpharma.com DSC can identify thermal events like melting, crystallization, glass transitions, and solid-state transitions between polymorphs by measuring heat flow as a function of temperature. libretexts.orgunizar-csic.es TGA measures changes in mass as a function of temperature, which can be used to detect desolvation, dehydration, or decomposition. libretexts.orgul.ie

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within the solid state. americanpharmaceuticalreview.comimprovedpharma.comunizar-csic.es These techniques are sensitive to changes in molecular conformation and intermolecular interactions, which can vary between different solid forms, including polymorphs. unizar-csic.es IR and Raman spectra can serve as complementary fingerprints to PXRD patterns for identifying and distinguishing solid forms. unizar-csic.es

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy: SSNMR is a powerful technique that provides detailed information about the local electronic environment and molecular dynamics in the solid state. americanpharmaceuticalreview.comunizar-csic.es It can be used to study polymorphism, solvation, and the molecular packing arrangement in crystalline and amorphous solids. americanpharmaceuticalreview.comunizar-csic.es SSNMR is particularly useful for characterizing amorphous materials or for gaining insights into structural details that may not be evident from PXRD alone. americanpharmaceuticalreview.comoup.com

Microscopy: Optical microscopy, including hot-stage microscopy, and electron microscopy (such as Scanning Electron Microscopy, SEM) can be used to visually inspect the morphology, particle size, and crystal habit of the solid material. libretexts.orgimprovedpharma.com Hot-stage microscopy allows for the observation of thermal events, such as melting or solid-state transformations, in real-time. improvedpharma.com

Water Determination/Monitoring: Techniques like Karl Fischer titration and Dynamic Vapor Sorption (DVS) are used to quantify water content and study the hygroscopicity of solid materials. improvedpharma.com Water content can influence the solid form and stability of a compound, and DVS can assess how the material interacts with moisture in the atmosphere. improvedpharma.com

For this compound, applying these techniques would provide a comprehensive profile of its solid-state properties. Thermal analysis could reveal melting points or solid-state transitions. Vibrational spectroscopy could confirm the presence of key functional groups and potentially highlight differences between solid forms. SSNMR could offer detailed insights into molecular packing and dynamics. Microscopy would provide visual information about particle characteristics, and water sorption analysis would assess its behavior in humid environments.

Although specific data for this compound from these techniques were not found in the search results, their application is standard practice in the comprehensive solid-state characterization of organic compounds to understand their physical form and behavior.

Theoretical and Computational Investigations of 5 Hexynamide

Density Functional Theory (DFT) Calculations for 5-Hexynamide

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and condensed phases. It is based on the principle that the total energy of a system can be determined by its electron density. DFT calculations are valuable for predicting various molecular properties, including optimized geometries, electronic distributions, and spectroscopic parameters.

Electronic Structure and Molecular Geometry Optimization of this compound

DFT calculations can be utilized to determine the lowest energy arrangement of atoms in a molecule, known as the optimized molecular geometry. This involves calculating the forces on each atom and adjusting their positions iteratively until the forces are minimized. The optimized geometry provides precise information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and flexibility.

Beyond geometry, DFT provides insights into the electronic structure of this compound. This includes calculating the distribution of electron density, atomic charges, and molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO and their energy gap are indicative of the molecule's reactivity and electronic excitation properties. Analysis of the electronic structure can help predict sites within the molecule that are likely to participate in chemical reactions.

While specific DFT-calculated electronic structure and geometry optimization data for this compound were not found in the provided search results, applying standard DFT methodologies (e.g., using hybrid functionals like B3LYP and appropriate basis sets) would yield these fundamental properties.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

DFT calculations are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the identification of compounds.

NMR Spectroscopy: DFT can calculate nuclear magnetic resonance (NMR) chemical shifts (both 1H and 13C) using methods like the Gauge Including Atomic Orbital (GIAO) method. These calculated shifts can be compared with experimental NMR spectra to confirm the molecular structure.

IR Spectroscopy: Vibrational frequencies and intensities corresponding to infrared (IR) absorption can be computed using DFT. These calculations help in assigning experimental IR bands to specific molecular vibrations (e.g., C-H stretches, C=O stretches, alkyne stretches in the case of this compound).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in ultraviolet-visible (UV-Vis) spectroscopy. These predictions can help understand the electronic transitions occurring within the molecule upon absorption of light.

Although the search results describe the general application of DFT for predicting these spectroscopic parameters for various molecules, specific predicted values for this compound were not available in the provided snippets.

Computational Studies of Reaction Pathways and Transition States Involving this compound

DFT is widely used to investigate reaction mechanisms by mapping out potential energy surfaces. This involves identifying stable intermediates and the transition states that connect reactants, intermediates, and products.

Computational studies of reaction pathways typically involve:

Locating transition states: These are saddle points on the potential energy surface representing the highest energy point along a reaction coordinate. Transition states are characterized by having one imaginary vibrational frequency.

Calculating activation energies: The energy difference between the reactants and the transition state provides the activation energy barrier for the reaction.

Exploring reaction mechanisms: By identifying intermediates and transition states, the step-by-step process of a chemical reaction can be elucidated.

For reactions involving this compound, DFT could be employed to study its reactivity, such as nucleophilic additions to the amide carbonyl, reactions involving the terminal alkyne, or potential cyclization reactions. While the search results highlight the use of DFT in studying transition states and reaction mechanisms for other organic molecules, specific studies involving this compound were not found in the provided snippets.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By applying classical mechanics to the particles, MD simulations can provide insights into the dynamic behavior of a system, including conformational changes and intermolecular interactions.

Conformational Analysis of this compound

MD simulations are valuable for exploring the conformational space of flexible molecules like this compound. Over the course of a simulation, the molecule will sample various conformations, and MD can capture these dynamic changes.

Conformational analysis using MD can involve:

Sampling different conformers: MD simulations generate trajectories that show how the molecule's structure changes over time, allowing the identification of different stable or transient conformations.

Analyzing the relative populations of conformers: By analyzing the simulation trajectory, the relative stability and prevalence of different conformations can be estimated.

Investigating the transitions between conformers: MD can reveal the pathways and energy barriers involved in the interconversion between different conformations.

For this compound, MD simulations could explore the flexibility of the alkyl chain and the orientation of the amide and alkyne functional groups, providing a dynamic picture of its structure in different environments (e.g., gas phase, solution). While the search results discuss conformational analysis using MD for other molecules, specific studies on the conformational analysis of this compound were not found.

Intermolecular Interactions Involving this compound

MD simulations are well-suited for studying how molecules interact with each other and their environment (e.g., solvent molecules). These interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, play a critical role in determining the physical and chemical properties of a substance.

Studies of intermolecular interactions using MD can involve:

Analyzing radial distribution functions (RDFs): RDFs can quantify the probability of finding other molecules (e.g., solvent or other solute molecules) at a certain distance from atoms in this compound, providing insights into solvation or aggregation behavior.

Identifying and quantifying hydrogen bonds: MD simulations can detect and track hydrogen bonds formed between this compound and other molecules, revealing the extent and strength of hydrogen bonding interactions.

Investigating interactions in different environments: MD can simulate the behavior of this compound in various solvents or in the presence of other molecules to understand how the environment affects its interactions.

Applying MD simulations to this compound could provide details about its interactions with water or other solvents, or how it might interact with itself in a condensed phase. Although the search results highlight the use of MD for studying intermolecular interactions in various systems, specific studies focusing on this compound were not found in the provided snippets.

Quantum Chemical Calculations of Molecular Properties of this compound

Quantum chemical calculations represent a powerful theoretical approach used to explore the intrinsic properties of molecules based on the fundamental principles of quantum mechanics. These methods can provide detailed insights into a molecule's electronic structure, geometric conformation, and various physical and chemical properties without requiring experimental synthesis or measurement materialsproject.orggoogle.combiopchem.educationqulacs.orgfaccts.demdpi.comjussieu.frrsc.orgchemrxiv.org. Typical molecular properties that can be investigated using quantum chemical calculations include optimized molecular geometries (bond lengths, bond angles, dihedral angles), vibrational frequencies (which can be related to infrared and Raman spectroscopy), electronic energies (such as total energy, HOMO-LUMO energies, and energy gaps), dipole moments, polarizabilities, and spectroscopic parameters (like NMR shielding constants or EPR parameters) google.comfaccts.dejussieu.fr. The level of theory and basis set employed in these calculations influence the accuracy and computational cost of the results materialsproject.orgjussieu.fr.

While quantum chemical methods are broadly applicable to a vast range of chemical compounds, including those with alkyne and amide functionalities present in this compound, specific detailed research findings and comprehensive data tables resulting from quantum chemical calculations focused exclusively on the molecular properties of this compound were not found within the scope of the consulted literature researchgate.netgoogle.comacs.orgresearchgate.netosaka-u.ac.jp. Research involving hexynamide derivatives often focuses on their synthesis, polymerization behavior, or incorporation into larger molecular systems, rather than providing fundamental quantum chemical property data for the parent this compound molecule researchgate.netacs.orgresearchgate.netosaka-u.ac.jp.

Therefore, although quantum chemical calculations could theoretically be applied to determine various molecular properties of this compound, specific computational data, such as optimized geometries, calculated spectroscopic parameters, or energetic profiles derived from such studies on this particular compound, are not available in the provided search results.

Future Directions and Emerging Research Avenues for 5 Hexynamide

Exploration of Novel Synthetic Routes for 5-Hexynamide

The development of efficient, sustainable, and atom-economical synthetic methods is a cornerstone of modern chemistry. unc.eduhighfine.com Future research into the synthesis of this compound will likely move beyond traditional methods, which often involve stoichiometric coupling reagents that generate significant waste. unc.edu The focus will be on catalytic approaches that adhere to the principles of green chemistry. highfine.com

One promising direction is the adaptation of novel catalytic amidation processes. For instance, research groups are developing methods for amide synthesis using earth-abundant metal catalysts, such as cobalt, to couple alkenes and amines directly. unc.eduhighfine.com A potential future route could involve the cobalt-catalyzed aminocarbonylation of 5-hexyne or a related precursor, offering a more sustainable alternative to classical methods.

Another avenue involves the development of greener and more efficient condensation reagents for amide bond formation. highfine.com While many methods exist, the search for reagents that offer high efficiency, minimize racemization in chiral contexts, and are easily separable remains a key objective. highfine.com Research into novel alkyne-based condensation reagents could paradoxically provide new pathways to synthesizing molecules like this compound itself. highfine.com

A summary of potential novel synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantage | Relevant Research Area |

| Cobalt-Catalyzed Amidation | Use of earth-abundant metals, high atom economy, mild reaction conditions. unc.eduhighfine.com | Green Chemistry, Catalysis |

| Iron-Catalyzed Hydroaminocarbonylation | Direct conversion of alkynes to unsaturated amides. bohrium.com | Catalysis, Organic Synthesis |

| Enzyme-Mediated Synthesis | High selectivity, mild conditions, environmentally benign. | Biocatalysis |

| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Process Chemistry |

Development of Advanced Catalytic Systems for this compound Transformations

The reactivity of this compound is centered on its two functional groups: the terminal alkyne and the primary amide. Future research will heavily invest in developing advanced catalytic systems to selectively transform these groups, opening up new synthetic possibilities.

Transition-metal catalysis is a major focus. nih.gov Systems based on palladium, rhodium, and iron are being developed for various alkyne functionalizations. bohrium.comnih.gov For this compound, this could lead to novel hydroaminations, carboxylations, or cross-coupling reactions at the alkyne terminus. Iron-catalyzed hydroaminocarbonylation of alkynes to produce α,β-unsaturated amides is one such example that could be adapted for transformations of this compound derivatives. bohrium.com